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Compound of Interest

Compound Name:

3-Methoxy-4-[(4-

methoxyphenyl)methoxy]benzalde

hyde

Cat. No.: B1303873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the ortho-, meta-, and para-isomers of

N-(4-methoxyphenyl)-nitrobenzenesulfonamide. While specific biological activity data for these

exact isomers is not readily available in the current literature, this guide presents a comparative

analysis of the biological activities of structurally related sulfonamide derivatives to provide

insights into their potential therapeutic applications. The information is supported by

crystallographic data and established experimental protocols.

Structural Comparison of Isomers
The synthesis and crystal structure analysis of N-(4-methoxyphenyl)-4-

nitrobenzenesulfonamide (Compound A), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

(Compound B), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (Compound C) reveal

significant conformational differences despite their identical chemical formulas.[1][2] These

structural variations, particularly in torsion angles and intermolecular interactions, can influence

their physicochemical properties and biological activities.
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The following table summarizes key bond lengths and angles for the three isomers,

demonstrating the high degree of similarity in their fundamental geometry.[1]

Parameter Compound A (para)
Compound B
(meta)

Compound C
(ortho)

Selected Bond

Lengths (Å)

S1–C1 1.770 (3) 1.7664 (12) 1.7871 (12)

S1–N1 1.646 (3) 1.6450 (10) 1.6426 (11)

Selected Bond Angles

(°)

O1–S1–O2 120.45 (14) 120.66 (5) 118.98 (6)

C1–S1–N1 - - -

S1–N1–C7 116.9 (2) 119.00 (8) 115.49 (8)

C1–S1–N1–C7

Torsion Angle (°)
-58.6 (3) 66.56 (3) 41.78 (10)

Data sourced from Crystals (2025)[1][2]. Standard deviations are shown in parentheses.

The most significant structural differentiator among the three isomers is the C1–S1–N1–C7

torsion angle, which dictates the relative orientation of the two phenyl rings.[1][2] This variation

directly impacts the overall shape of the molecules and their potential to interact with biological

targets.

Comparative Biological Activity of Related
Sulfonamides
While specific bioactivity data for the three title compounds is pending, the broader class of

sulfonamides is known for a wide range of therapeutic effects. This section provides a

comparative overview of these activities, drawing from studies on structurally similar molecules.
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Anticancer Activity
Sulfonamides are actively investigated as anticancer agents.[1] For instance, certain novel

sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines,

including breast cancer (MDA-MB-468, MCF-7) and cervical cancer (HeLa).[3] The mechanism

of action is often linked to the inhibition of key enzymes involved in cancer progression, such

as carbonic anhydrases.[4][5]

A study on anthranilic acid sulfonamide analogs, which share the sulfonamide core, revealed

that a derivative with a 4-nitrobenzenesulfonamide moiety exhibited the highest cytotoxicity

against MOLT-3 cells, while a 4-methoxybenzenesulfonamide derivative showed the highest

antioxidant activity.[6] This suggests that the position of the nitro and methoxy groups can

significantly modulate the biological effects.

Carbonic Anhydrase Inhibition
A prominent activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs), a

family of zinc-containing metalloenzymes.[1] Certain benzenesulfonamides show potent

inhibition of tumor-associated CA isoforms IX and XII, which are overexpressed in hypoxic

tumors and contribute to their growth and metastasis.[5] The primary sulfonamide group is

crucial for this activity as it coordinates with the zinc ion in the enzyme's active site.[4]

Antimicrobial Activity
The foundational therapeutic application of sulfonamides was as antimicrobial agents.[1]

Modern derivatives continue to be explored for this purpose. For example, some sulfonamide

metabolites have shown activity against Escherichia coli, which can be potentiated by

trimethoprim.[7] Other studies have identified novel sulfonamides with activity against

multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols
Synthesis of N-(4-methoxyphenyl)-
nitrobenzenesulfonamide Derivatives
The following is a general protocol for the synthesis of the title compounds.[1]

Materials:
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Appropriate nitrobenzenesulfonyl chloride (4-nitro, 3-nitro, or 2-nitro)

p-Anisidine (N-(4-methoxyphenyl)amine)

1 M Sodium Carbonate (Na₂CO₃) solution

Deionized water

Isopropanol

Procedure:

In a suitable flask, combine the nitrobenzenesulfonyl chloride (1 equivalent) and p-anisidine

(1 equivalent).

Add deionized water and 1 M Na₂CO₃ solution.

Stir the mixture at room temperature for an extended period (e.g., 4 days).

Collect the resulting solid product by suction filtration.

Wash the product with deionized water and then with isopropanol.

Dry the purified product in an oven at a low temperature.

Crystallization: X-ray quality crystals can be grown by solvent diffusion. For example, by

diffusing hexane into an acetone solution of the compound.[1]

Cytotoxicity Evaluation (MTT Assay)
The following is a representative protocol for assessing the cytotoxic activity of compounds

against cancer cell lines.[3]

Materials:

Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Dimethyl sulfoxide (DMSO)

96-well microplates

Procedure:

Seed the cells in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and incubate for

24 hours.

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and

diluted in culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 4 hours to allow for the formation of

formazan crystals by viable cells.

Solubilize the formazan crystals by adding DMSO.

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability compared to untreated control cells and determine

the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
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Caption: Logical workflow for establishing structure-activity relationships.

Experimental Workflow for Synthesis and Crystallization

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1303873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrobenzenesulfonyl Chloride
+ p-Anisidine

Stir in Na2CO3 (aq)
Room Temperature, 4 days

Suction Filtration

Wash with H2O
and Isopropanol

Dry in Oven

Pure N-(4-methoxyphenyl)-
nitrobenzenesulfonamide

Solvent Diffusion
(e.g., Hexane/Acetone)

X-ray Quality Crystals

Click to download full resolution via product page

Caption: General workflow for the synthesis and crystallization of the title compounds.

Signaling Pathway: Carbonic Anhydrase Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1303873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfonamide Inhibitor
(R-SO2NH2)

Carbonic Anhydrase
Active Site (with Zn2+)

Inhibited Enzyme-Inhibitor
Complex H+ + HCO3-

Catalyzes

CO2 + H2O

Binds to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyphenyl-nitrobenzenesulfonamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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